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Compound of Interest

Compound Name: 4-Bromo-2-chloro-6-nitrophenol

Cat. No.: B1265607 Get Quote

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-chloro-6-nitrophenol

Introduction
4-Bromo-2-chloro-6-nitrophenol is a halogenated and nitrated phenolic compound of

significant interest in synthetic organic chemistry. As a polysubstituted aromatic ring, it serves

as a versatile intermediate for the synthesis of more complex molecules, including potential

pharmaceutical agents and specialized dyes. The specific arrangement of its functional groups

—hydroxyl, nitro, bromo, and chloro—imparts a unique combination of reactivity and physical

characteristics. A thorough understanding of these physical properties is a prerequisite for its

effective use in research and drug development, enabling scientists to design robust synthetic

routes, establish purification protocols, and ensure safe handling. This guide provides a

comprehensive overview of the core physical and spectroscopic properties of 4-Bromo-2-
chloro-6-nitrophenol, grounded in available technical data to support laboratory and

development applications.

Molecular Identity and Structure
The foundational step in characterizing any chemical compound is to establish its precise

molecular identity. The properties of 4-Bromo-2-chloro-6-nitrophenol are a direct

consequence of its atomic composition and the spatial arrangement of its functional groups.
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CAS Number: 58349-01-2[1]

Molecular Formula: C₆H₃BrClNO₃

Molecular Weight: 252.45 g/mol [2]

The molecule's structure is defined by a phenol ring substituted with three distinct electron-

withdrawing groups. The relative positions of these groups (chloro and nitro ortho to the

hydroxyl group, and bromo para to it) create significant electronic and steric effects that dictate

the compound's overall behavior.

Caption: Molecular structure of 4-Bromo-2-chloro-6-nitrophenol.

Physicochemical Properties
The macroscopic properties of a compound, such as its state, melting point, and solubility, are

critical for practical handling, reaction setup, and purification. These properties are summarized

below.

Property Value Source

Appearance Light yellow to yellow solid [1]

Melting Point Data not available

Boiling Point Data not available

pKa (Predicted) 4.59 ± 0.38 [1]

Solubility Data not available

Appearance
4-Bromo-2-chloro-6-nitrophenol is reported as a light yellow to yellow solid at room

temperature.[1] The color is characteristic of many nitrophenolic compounds, arising from the

electronic transitions involving the nitro group conjugated with the aromatic ring.

Acidity (pKa)
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The predicted pKa of 4.59 indicates that this compound is significantly more acidic than phenol

(pKa ≈ 10).[1] This increased acidity is a direct result of the powerful electron-withdrawing

effects of the nitro, chloro, and bromo substituents. These groups stabilize the corresponding

phenoxide anion through resonance and inductive effects, facilitating the dissociation of the

phenolic proton. This property is crucial for predicting its reactivity in acid-base chemistry and

for selecting appropriate conditions for reactions involving the hydroxyl group.

Solubility
While specific quantitative solubility data is not readily available, its properties can be inferred

from its structure. The presence of polar hydroxyl and nitro groups suggests potential solubility

in polar organic solvents like alcohols, acetone, and ethyl acetate. However, the large, nonpolar

aromatic ring and halogen substituents would likely limit its solubility in water. For experimental

work, solubility testing in a range of solvents from nonpolar (e.g., hexanes) to polar (e.g.,

methanol, DMSO) is a necessary preliminary step.

Spectroscopic Profile for Structural Confirmation
Spectroscopic analysis is essential for verifying the identity and purity of a synthesized

compound. Although a complete experimental dataset for this specific isomer is not publicly

available, a predicted profile based on its functional groups provides a reliable reference for

researchers.

Infrared (IR) Spectroscopy
The IR spectrum is used to identify the key functional groups within the molecule. Expected

characteristic absorption bands include:

O-H stretch: A broad band around 3200-3500 cm⁻¹, characteristic of the phenolic hydroxyl

group.

Aromatic C-H stretch: Peaks typically appearing just above 3000 cm⁻¹.

N-O asymmetric/symmetric stretch: Two strong bands, typically around 1520-1560 cm⁻¹

(asymmetric) and 1340-1380 cm⁻¹ (symmetric), which are definitive for the nitro group.

Aromatic C=C stretch: Multiple peaks in the 1450-1600 cm⁻¹ region.
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C-Br and C-Cl stretches: These appear in the fingerprint region, typically below 800 cm⁻¹,

and can be difficult to assign definitively without comparative standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR: The aromatic region of the proton NMR spectrum would be the most informative.

Due to the substitution pattern, two aromatic protons remain on the ring. They would appear

as distinct signals, likely doublets, with chemical shifts significantly downfield due to the

deshielding effects of the electron-withdrawing substituents.

¹³C NMR: The carbon spectrum would show six distinct signals for the aromatic carbons, with

their chemical shifts influenced by the attached substituents. The carbon bearing the

hydroxyl group would appear around 150-155 ppm, while the carbons attached to the nitro

and halogen groups would also have characteristic shifts.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition.

Molecular Ion Peak ([M]⁺): The mass spectrum should show a complex molecular ion cluster

corresponding to the molecular weight of 252.45 g/mol .

Isotopic Pattern: A key confirmatory feature would be the distinctive isotopic pattern caused

by the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and

³⁷Cl in an approximate 3:1 ratio). This would result in a characteristic cluster of peaks for the

molecular ion and any fragments containing these halogens, providing unambiguous

evidence of their presence.

Safety, Handling, and Storage
Given the lack of a specific safety datasheet for 4-Bromo-2-chloro-6-nitrophenol, it is
imperative to handle it with the precautions appropriate for related, hazardous compounds such

as other halogenated nitrophenols.[2]

Hazard Classification (Inferred): Based on similar compounds, it should be considered

harmful if swallowed, in contact with skin, or if inhaled.[2] It is also likely to cause skin and
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serious eye irritation, as well as potential respiratory irritation.[2]

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear

appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g.,

nitrile), safety goggles or a face shield, and a lab coat.[3] Avoid generating dust. Wash hands

thoroughly after handling.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep

away from incompatible materials such as strong oxidizing agents and strong bases.[3]

Illustrative Experimental Workflow: Compound
Characterization
The process of confirming the identity and purity of a chemical like 4-Bromo-2-chloro-6-
nitrophenol after synthesis follows a logical and self-validating workflow. This ensures that the

material used in subsequent research is indeed the correct compound.
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Caption: A typical workflow for the synthesis and structural confirmation of a target compound.

Protocol: Obtaining an Infrared (IR) Spectrum via KBr
Pellet
This protocol describes a standard, self-validating method for analyzing a solid sample like 4-
Bromo-2-chloro-6-nitrophenol.
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Materials Preparation:

Ensure the sample is dry. Moisture will introduce a large, broad O-H band that can

obscure other peaks.

Use spectroscopic grade Potassium Bromide (KBr), which is transparent to IR radiation. It

must be kept scrupulously dry, typically by storing it in a desiccator or drying oven.

Sample Grinding:

Place a very small amount of the sample (approx. 1-2 mg) and about 100-200 mg of dry

KBr into an agate mortar.

Grind the mixture thoroughly with a pestle for several minutes. The goal is to reduce the

particle size and intimately mix the sample with the KBr matrix. Inadequate grinding is a

common source of poor-quality spectra.

Pellet Pressing:

Transfer a portion of the fine powder into a pellet press die.

Assemble the press and apply pressure (typically 8-10 tons) for several minutes. This

sinters the KBr into a transparent or translucent pellet. The transparency of the pellet is a

key validation checkpoint; a cloudy pellet indicates poor pressing or moisture.

Data Acquisition:

Place the KBr pellet into the sample holder of an FTIR spectrometer.

Acquire a background spectrum of the empty sample chamber first. This is critical to

subtract the spectral contributions of atmospheric CO₂ and water vapor.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

scan against the background scan to produce the final absorbance or transmittance

spectrum.

Data Analysis:
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Analyze the resulting spectrum to identify characteristic peaks corresponding to the

functional groups expected for 4-Bromo-2-chloro-6-nitrophenol, as detailed in Section 3.

Conclusion
4-Bromo-2-chloro-6-nitrophenol is a highly functionalized aromatic compound whose

physical properties are dominated by the strong electronic influence of its nitro and halogen

substituents. Its solid, yellow appearance and notable acidity are direct consequences of this

substitution pattern. While comprehensive experimental data on all its physical properties are

not widely published, a robust understanding can be built from its structure, predicted values,

and comparison with related molecules. The spectroscopic profile, particularly the unique

isotopic signature in mass spectrometry, provides an unambiguous method for its identification.

For researchers and drug development professionals, a firm grasp of these properties is

essential for the safe and effective utilization of this compound as a synthetic building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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